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molecular formula C8H7IN2 B8522081 3-iodo-2-methyl-1H-pyrrolo[2,3-c]pyridine

3-iodo-2-methyl-1H-pyrrolo[2,3-c]pyridine

Cat. No. B8522081
M. Wt: 258.06 g/mol
InChI Key: BWAUFMAUDNZFFP-UHFFFAOYSA-N
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Patent
US09227967B2

Procedure details

2-Methyl-1H-pyrrolo[2,3-c]pyridine (100 mg, 0.76 mmol) was dissolved in CHCl3 (5 mL), N-iodosuccinimide (179 mg, 0.79 mmol) was added and the reaction mixture was stirred for 2 h. The reaction mixture was quenched with 1 M aq sodium thiosulphate (5 mL) and the CHCl3 was removed in vacuo. The reaction mixture was partitioned between sat aq NaHCO3 (40 mL) and EtOAc (40 mL). The aqueous layer was extracted with EtOAc (40 mL) and the combined organic fractions were washed with sat aq NaHCO3 (50 mL) and brine (50 mL), dried (MgSO4) and concentrated in vacuo to give the title compound as a cream solid (179 mg, 92%). LCMS (ES+): 258.9 (M+H)+.
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
179 mg
Type
reactant
Reaction Step Two
Yield
92%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:10][C:5]2=[CH:6][N:7]=[CH:8][CH:9]=[C:4]2[CH:3]=1.[I:11]N1C(=O)CCC1=O>C(Cl)(Cl)Cl>[I:11][C:3]1[C:4]2[C:5](=[CH:6][N:7]=[CH:8][CH:9]=2)[NH:10][C:2]=1[CH3:1]

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
CC1=CC=2C(=CN=CC2)N1
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
179 mg
Type
reactant
Smiles
IN1C(CCC1=O)=O

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with 1 M aq sodium thiosulphate (5 mL)
CUSTOM
Type
CUSTOM
Details
the CHCl3 was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc (40 mL)
WASH
Type
WASH
Details
the combined organic fractions were washed with sat aq NaHCO3 (50 mL) and brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
IC1=C(NC2=CN=CC=C21)C
Measurements
Type Value Analysis
AMOUNT: MASS 179 mg
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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